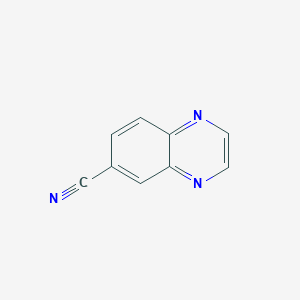

Quinoxaline-6-carbonitrile

Descripción general

Descripción

Quinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinoxaline-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with benzil derivatives in the presence of hexafluoroisopropanol (HFIP) at room temperature, yielding quinoxaline derivatives with high efficiency . Another method utilizes zinc triflate as a catalyst in acetonitrile, providing high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of aqueous solvents are preferred to enhance sustainability and reduce toxicity .

Análisis De Reacciones Químicas

Types of Reactions: Quinoxaline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: Conversion to quinoxaline 1,4-di-N-oxides, which exhibit enhanced biological activities.

Reduction: Formation of dihydroquinoxalines under specific conditions.

Substitution: Introduction of various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Employs reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include quinoxaline derivatives with varied biological and chemical properties, such as antimicrobial, anticancer, and antioxidant activities .

Aplicaciones Científicas De Investigación

Quinoxaline and its derivatives have attracted increasing interest because of their broad pharmacological and biological activities, including antitumor, anticancer, antidiabetic, antimycobacterium tuberculosis, antimicrobial, antidepressant, anthelmintic, analgesic, anti-inflammatory, antiviral, antifungal, antimalarial, antibacterial, and antioxidant properties . This has led to the investigation of quinoxaline derivatives as potential therapeutic agents for various diseases and conditions .

Quinoxaline-6-carbonitrile is a quinoxaline derivative that is a versatile compound capable of forming hydrogen bonds with molecules such as naproxen and naphthalene . While the provided search results do not offer an exhaustive list of applications, research indicates its potential in several key areas:

Anti-Infectious Agent

Quinoxaline derivatives have demonstrated antiviral activity, making them potential candidates for treating respiratory viral infections, including influenza and coronaviruses . Their ability to disrupt viral RNA synthesis or protein assembly highlights their potential in antiviral drug development . this compound derivatives may be further explored for their antiviral properties .

Quinoxaline 1,4-dioxides are a promising class of compounds for developing new drugs targeting bacterial infections . These derivatives have been used as broad-spectrum antibacterial agents in clinical settings since the 1970s . Further studies have indicated their potential against tuberculosis and parasitic infections like malaria, trypanosomiasis, leishmaniasis, amoebiasis, and trichomoniasis .

Cancer Treatment

Quinoxaline derivatives have shown anticancer activity against various cancer cell lines . Structure-activity relationship (SAR) studies have revealed that specific structural features, such as unsubstituted aromatic rings, can enhance their activity . These derivatives have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions .

Protection Against Hearing and Balance Disorders

Quinoxaline derivatives, such as quinoxaline-5-carboxylic acid (Qx28), have shown promise in protecting against drug-induced ototoxicity, which can lead to hearing and balance disorders . These compounds do not interfere with antibiotic efficacy but may counteract the ototoxin's mechanism of action, suggesting a direct protective effect on hair cells .

Other Potential Applications

Mecanismo De Acción

The mechanism of action of quinoxaline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.

Anticancer Activity: Induces apoptosis in cancer cells by modulating various signaling pathways and inhibiting key enzymes involved in cell proliferation.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.

Comparación Con Compuestos Similares

Quinoxaline-6-carbonitrile can be compared with other similar nitrogen-containing heterocycles:

Quinoline: Another nitrogen-containing bicyclic compound with significant antimicrobial and anticancer activities.

Quinazoline: Known for its anticancer and anti-inflammatory properties.

Phthalazine: Exhibits various pharmacological activities, including antimicrobial and anticancer effects.

Uniqueness: Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its significance in scientific research and industrial applications .

Actividad Biológica

Quinoxaline-6-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Overview

This compound is part of the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure. This compound exhibits significant interactions with various biological targets, making it a candidate for drug development in several therapeutic areas.

Target Enzymes and Pathways

this compound primarily acts as an inhibitor of specific enzymes, including protoporphyrinogen oxidase. This inhibition disrupts critical biochemical pathways such as the PI3K/AKT/mTOR signaling pathway, which is vital for cell proliferation and survival. The compound's ability to form stable complexes through hydrogen bonding and π-stacking interactions enhances its inhibitory effects on these enzymes.

Pharmacological Activities

This compound has shown a wide range of pharmacological activities:

- Antitumor Activity : It has been reported to exhibit anti-tumor effects, particularly against hematological malignancies. In various studies, derivatives of quinoxaline have demonstrated significant inhibition of tumor cell growth .

- Neuroprotective Effects : Research indicates that quinoxaline derivatives may protect against drug-induced ototoxicity, suggesting potential applications in treating hearing loss caused by aminoglycosides .

- Antimicrobial Properties : The compound has also shown antibacterial and antifungal activities, adding to its therapeutic potential .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Specific Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell growth | |

| Neuroprotection | Protection against aminoglycoside ototoxicity | |

| Antimicrobial | Antibacterial and antifungal properties |

Notable Research Findings

- Antitumor Efficacy : A study identified several quinoxaline derivatives that displayed significant antitumor activity against various cancer cell lines. For instance, compounds with specific substitutions on the quinoxaline ring showed enhanced potency compared to standard chemotherapy agents like 5-fluorouracil .

- Neuroprotective Mechanism : Quinoxaline derivatives were tested in zebrafish models to assess their protective effects against aminoglycoside-induced hair cell loss. The results indicated that certain derivatives provided robust protection, highlighting their potential in auditory therapies .

- Structure-Activity Relationship (SAR) : Research into the SAR of quinoxaline derivatives revealed that modifications at specific positions significantly affect biological activity. For example, a carboxylic acid substitution at position 5 markedly improved protective efficacy against ototoxicity compared to other positions .

Propiedades

IUPAC Name |

quinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIJAECRUMYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632195 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-24-6 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural features of the 4-(((naphthalen-2-yl)alkyl)amino)quinoxaline-6-carbonitrile derivatives discussed in the research?

A1: The research paper [] focuses on methods for producing a specific set of compounds with the general formula I:

Q2: What are the potential applications of these 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?

A2: The research paper [] primarily focuses on the synthetic methods for producing these compounds. It does not delve into specific applications or biological activities. Further research is needed to explore the potential applications of these compounds in various fields.

Q3: What are the limitations of the provided research in understanding the full potential of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives?

A3: While the research [] provides valuable insights into the synthesis of a specific set of 4-(((naphthalen-2-yl)alkyl)amino)this compound derivatives, it does not cover their biological activities, mechanisms of action, or potential applications. Further research is required to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.